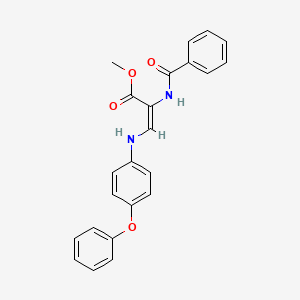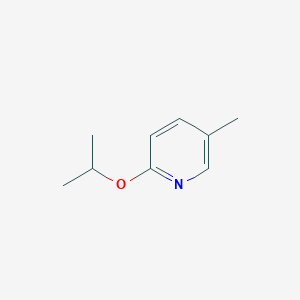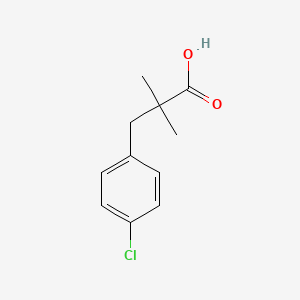
3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any reaction conditions.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, chemically related to 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid, have been evaluated for their consequences on the aquatic environment. These compounds generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. This study suggests the environmental behavior and potential biodegradation pathways for chlorinated compounds, which could be relevant for understanding the environmental impact of 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid (Krijgsheld & Gen, 1986).
Agricultural Herbicide Research
Research on 2,4-D, a widely used herbicide, provides insights into the behavior of chlorinated phenoxyacetic acids in agricultural settings. These studies contribute to understanding the persistence, toxicity, and environmental impact of such compounds. By analogy, this research could inform the use and environmental management of related compounds like 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid in agricultural environments (Magnoli et al., 2020).
Pollution Treatment and Environmental Remediation
Investigations into the treatment of wastewater containing chlorinated compounds, including those from pesticide production, have significant implications for environmental remediation. Techniques such as biological processes and activated carbon filtration have been shown to effectively reduce the presence of these pollutants in wastewater. This research underscores the importance of developing and applying effective treatment methods for pollutants, potentially including 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid, to mitigate environmental impact (Goodwin et al., 2018).
Ecotoxicological Effects
The eco-toxicological effects of chlorophenoxyacetic acids, such as 2,4-D, have been widely studied, highlighting concerns about their impact on non-target organisms in aquatic and terrestrial environments. These findings are crucial for assessing the ecological risks of using and releasing chlorinated organic compounds into the environment. Research in this area could inform safety guidelines and regulatory policies for compounds with similar properties, including 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid (Islam et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity and any safety precautions that need to be taken when handling it.
Future Directions
This involves proposing further studies that could be done to learn more about the compound, such as testing it for biological activity or studying its reactivity under different conditions.
For a specific compound, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have information available for all of these categories. If the compound is novel or not widely studied, some information may not be available.
properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKPHZRFQRLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid | |
CAS RN |
57145-14-9 |
Source


|
| Record name | 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

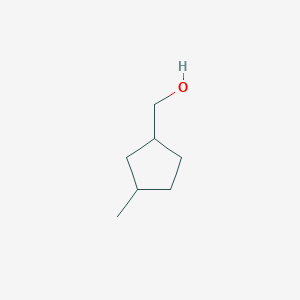


![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)

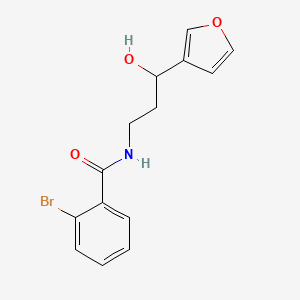
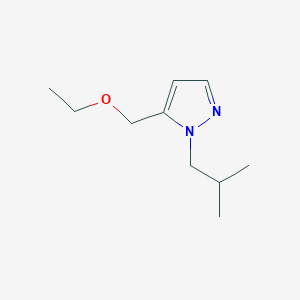

![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)
![2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)
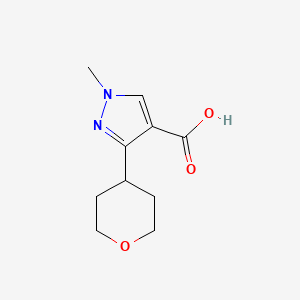
![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)
